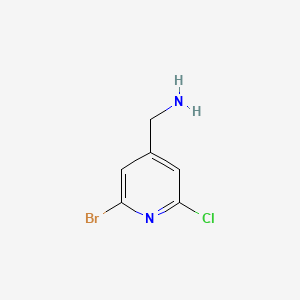
(2-Bromo-6-chloropyridin-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-cloropiridin-4-YL)metanamina es un compuesto químico con la fórmula molecular C6H6BrClN2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Bromo-6-cloropiridin-4-YL)metanamina normalmente implica la halogenación de derivados de piridina. Las condiciones de reacción a menudo requieren el uso de solventes como diclorometano y catalizadores como cloruro de hierro(III) para facilitar el proceso de halogenación. .
Métodos de producción industrial
La producción industrial de (2-Bromo-6-cloropiridin-4-YL)metanamina puede implicar reacciones de halogenación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción. .
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Bromo-6-cloropiridin-4-YL)metanamina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como hidróxido de sodio o terc-butóxido de potasio.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica puede producir varios derivados de piridina sustituidos, mientras que la oxidación y la reducción pueden producir diferentes formas oxidadas o reducidas del compuesto. .
Aplicaciones Científicas De Investigación
(2-Bromo-6-cloropiridin-4-YL)metanamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de vías biológicas e interacciones enzimáticas.
Mecanismo De Acción
El mecanismo de acción de (2-Bromo-6-cloropiridin-4-YL)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando diversas vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos. .
Comparación Con Compuestos Similares
Compuestos similares
(2-Cloropiridin-4-il)metanamina: Un compuesto similar con un átomo de cloro en lugar de bromo.
(4-Bromo-6-cloropiridin-2-il)metanamina: Otro derivado con diferentes posiciones de los átomos de halógeno.
Singularidad
(2-Bromo-6-cloropiridin-4-YL)metanamina es única debido a su patrón específico de halogenación, que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad la hace valiosa en ciertas síntesis químicas y aplicaciones de investigación. .
Propiedades
Número CAS |
1060815-63-5 |
|---|---|
Fórmula molecular |
C6H6BrClN2 |
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
(2-bromo-6-chloropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
Clave InChI |
NQRYLRHCIKSURF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















